molecular formula C8H6ClF2NO2 B14856245 2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid

2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B14856245
M. Wt: 221.59 g/mol
InChI Key: XAKIBLPOZOQPGM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and difluoromethyl groups

Preparation Methods

The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsReaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6ClF2NO2/c9-3-6-4(8(13)14)1-2-5(12-6)7(10)11/h1-2,7H,3H2,(H,13,14)

InChI Key

XAKIBLPOZOQPGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)CCl)C(F)F

Origin of Product

United States

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